molecular formula C14H13N3O4 B12828756 2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid

2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid

Cat. No.: B12828756
M. Wt: 287.27 g/mol
InChI Key: QBNYEMGJAALPBL-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid (commonly referred to as DMPF) is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMPF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPF belongs to the class of pyridazine derivatives and features a complex structure characterized by the presence of a furo[3,4-d]pyridazine core. Its molecular formula is C14H13N3O4C_{14}H_{13}N_3O_4.

Anticancer Activity

Research indicates that DMPF exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that DMPF effectively reduced cell viability in human leukemia cells (CCRF-CEM) with an IC50 value of approximately 6.7 µg/mL, suggesting moderate potency against this cancer type .

Antimicrobial Properties

DMPF has also been evaluated for its antimicrobial activity. Preliminary assays indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, DMPF has shown promise as an anti-inflammatory agent. Animal models treated with DMPF exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in managing inflammatory diseases.

The biological activities of DMPF can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : DMPF may inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Induction of Apoptosis : Studies suggest that DMPF can trigger apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

StudyFindingsReference
In vitro study on leukemia cellsIC50 = 6.7 µg/mL
Antimicrobial activity assessmentEffective against S. aureus and E. coli
Anti-inflammatory animal modelReduced TNF-α and IL-6 levels

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid exhibit a range of biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains and fungi. For instance, studies demonstrate that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
  • Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. Compounds with related structures have been observed to inhibit tumor growth in vitro.
  • Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory activity by modulating pathways involved in inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the furo[3,4-d]pyridazine core.
  • Introduction of the pyrrole group.
  • Functionalization to add the acetic acid moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting some related compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
7-Hydroxyfuro[3,4-d]pyridazineHydroxy group on furo ringAntimicrobial
4,5-DimethylpyridazinoneDimethyl substitutionAntitumor
2-Acetylfuro[3,4-d]pyridineAcetyl group on furo ringAnti-inflammatory

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that suggest its potential as an anticancer agent.
  • Inflammation Model : Experimental models indicated that this compound could effectively reduce inflammatory markers in induced inflammation scenarios.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-(1,7-dimethyl-4-oxo-5-pyrrol-1-ylfuro[3,4-d]pyridazin-3-yl)acetic acid

InChI

InChI=1S/C14H13N3O4/c1-8-11-9(2)21-14(16-5-3-4-6-16)12(11)13(20)17(15-8)7-10(18)19/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

QBNYEMGJAALPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=C(O1)N3C=CC=C3)CC(=O)O)C

Origin of Product

United States

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